(2R,3R)-2-hydroxy-3-methylpentanoic acid

Catalog No.
S641593
CAS No.
59653-35-9
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-2-hydroxy-3-methylpentanoic acid

CAS Number

59653-35-9

Product Name

(2R,3R)-2-hydroxy-3-methylpentanoic acid

IUPAC Name

(2R,3R)-2-hydroxy-3-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

RILPIWOPNGRASR-RFZPGFLSSA-N

SMILES

CCC(C)C(C(=O)O)O

Canonical SMILES

CCC(C)C(C(=O)O)O

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)O

The exact mass of the compound (2R,3R)-2-hydroxy-3-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

(2R,3R)-2-hydroxy-3-methylpentanoic acid (CAS 59653-35-9) is a stereochemically defined hydroxy fatty acid. Also known as D-isoleucic acid, its primary value in procurement is derived from its specific (2R,3R) configuration, making it a critical starting material or building block in stereoselective organic synthesis. It is the direct alpha-hydroxy acid analog of the essential amino acid L-isoleucine and serves as a key metabolite in its biological pathways, making it relevant for both chemical synthesis and metabolic research.

Using a generic mixture of diastereomers or a racemic form of 2-hydroxy-3-methylpentanoic acid in a stereospecific synthesis will result in the formation of incorrect and often inseparable product isomers. This dramatically reduces the yield of the desired active molecule and introduces impurities that can be difficult and costly to remove via chromatography. Since biological activity is almost always tied to a single, specific stereoisomer, starting with a stereochemically impure precursor compromises the entire synthetic and experimental outcome, making the procurement of the pure (2R,3R) isomer a critical process-control and reproducibility decision.

Precursor Suitability: Enables High-Yield Synthesis of Stereopure Intermediates

The synthesis of the corresponding methyl ester, methyl dl-anti-3-hydroxy-2-methylpentanoate, which is the racemic mixture of the (2R,3R) and (2S,3S) forms, can be achieved in high yield. A published procedure reports a 91% yield for the hydrogenation of the achiral precursor, establishing a robust route to the anti-diastereomer backbone. Accessing the enantiomerically pure (2R,3R) form, either through asymmetric synthesis or by using the resolved acid as a starting material, is crucial for subsequent steps where stereochemistry dictates the final product's function.

Evidence DimensionChemical Yield (Racemic Precursor Synthesis)
Target Compound DataThe (2R,3R) isomer is the target of stereoselective syntheses built upon this molecular framework.
Comparator Or BaselineRacemic dl-anti-diastereomer (mixture of 2R,3R and 2S,3S)
Quantified DifferenceA 91% yield is reported for the synthesis of the racemic anti-diastereomer, indicating high efficiency for creating the required C2-C3 stereochemical relationship.
ConditionsCatalytic hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst in methanol.

This establishes that the core structure is accessible via high-yielding chemical processes, making the purified (2R,3R) isomer a reliable and efficient chiral building block for complex synthesis.

Process Control: Analytically Distinguishable from Diastereomeric Impurities

Research has demonstrated that the diastereomeric pairs of 2-hydroxy-3-methylpentanoic acid can be separated using standard laboratory equipment. Specifically, the trimethylsilyl derivatives of the (2R,3R)/(2S,3S) pair can be resolved from the (2S,3R)/(2R,3S) pair on an achiral methylsilicone gas chromatography column. This analytical separability confirms that the diastereomers are distinct physical entities.

Evidence DimensionChromatographic Separability
Target Compound DataThe (2R,3R) isomer belongs to the 'anti' or 'erythro' diastereomeric pair.
Comparator Or BaselineThe (2S,3R) and (2R,3S) isomers, which form the 'syn' or 'threo' diastereomeric pair.
Quantified DifferenceThe two diastereomeric pairs are baseline-separated, allowing for their distinct quantification.
ConditionsGas chromatography of trimethylsilyl derivatives on an achiral methylsilicone column.

This confirms that using an impure starting material introduces a detectable impurity, necessitating an additional, costly separation step that is avoided by procuring the pure (2R,3R) isomer.

Application Relevance: Confirmed Identity as a Key Biological Metabolite

The stereoisomers of 2-hydroxy-3-methylpentanoic acid are known metabolites of L-isoleucine in humans. The relative ratios of the diastereomeric pairs in plasma and urine have been studied as potential indicators for diagnosing and understanding metabolic disorders like Maple Syrup Urine Disease (MSUD). In these biological systems, the specific stereochemistry is not interchangeable and is subject to enzymatic control and recognition.

Evidence DimensionBiological Occurrence & Significance
Target Compound DataDetected and quantified in human plasma and urine as a metabolite of L-isoleucine.
Comparator Or BaselineOther stereoisomers (e.g., the (2S,3R)/(2R,3S) pair).
Quantified DifferenceThe urinary ratio of the two diastereomeric pairs differs from the plasma ratio, indicating distinct metabolic handling and highlighting their non-equivalence in a biological context.
ConditionsGC-MS analysis of plasma and urine from normal controls and MSUD patients.

For researchers in metabolomics or clinical diagnostics, using the correct, biologically relevant (2R,3R) isomer as an analytical standard is essential for obtaining accurate and meaningful results.

Stereospecific Synthesis of Complex Chiral Molecules

As a chiral building block, this compound is the right choice when the synthetic route requires the precise installation of a 2-hydroxy-3-methylpentanoyl fragment with (2R,3R) stereochemistry, avoiding the yield loss and purification costs associated with resolving diastereomeric mixtures later in the process.

Analytical Reference Standard in Metabolomics

This compound is essential for use as a certified reference material in GC-MS or LC-MS based metabolomics studies focused on amino acid metabolism. Its defined stereochemistry is critical for accurately identifying and quantifying metabolic dysregulation in conditions like Maple Syrup Urine Disease.

Quality Control Standard for Asymmetric Reactions

In process development and quality control, this isomer serves as the primary reference standard to validate the stereochemical outcome of asymmetric syntheses designed to produce the (2R,3R) configuration. Its known chromatographic behavior allows for precise determination of diastereomeric excess (d.e.).

Physical Description

Solid

XLogP3

0.9

UNII

ZHK526L1KJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86540-81-0
488-15-3

Wikipedia

(2R,3R)-2-hydroxy-3-methylpentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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